molecular formula C13H19N5O2S2 B5568032 1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide

1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide

Cat. No. B5568032
M. Wt: 341.5 g/mol
InChI Key: CBEQQPJAZXFJCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves complex chemical reactions. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase activity, demonstrating the significance of substituent variations on biological activity (Sugimoto et al., 1990). Similarly, fatty acids were used in the heterocyclic synthesis of novel scaffolds, including Thiadiazolyl Piperidine, showcasing diverse synthetic approaches (Abdelmajeid et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been studied extensively, with one example being the title compound C16H20N4OS2 synthesized from 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine. The analysis revealed specific orientations and interactions at the molecular level, contributing to the understanding of the compound's structural characteristics (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving thiadiazole derivatives have been explored for their potential in creating various biologically active compounds. For instance, the synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine highlighted the chemical versatility and potential applications of these compounds in biological contexts (Xia, 2015).

Physical Properties Analysis

While specific studies on the physical properties of "1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide" are not directly cited, research on similar compounds provides insights into methodologies for analyzing physical characteristics, such as solubility, melting points, and stability.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, potential for substitutions, and interactions with other chemical entities, are crucial for understanding their behavior in various environments and potential for chemical modifications. The synthesis and evaluation of 1,3,4-thiadiazole derivatives for antimicrobial activity exemplify the importance of chemical properties in determining biological activity (Deshmukh et al., 2017).

Scientific Research Applications

Heterocyclic Compound Synthesis This compound is instrumental in the synthesis of diverse heterocyclic structures. The research explores its utility in creating novel scaffolds such as Thiadiazolyl Piperidine, Thiadiazolyl Piperazine, and others derived from fatty acids, showcasing their potential in generating new nonionic surfactants with significant microbiological activities. These surfactants were evaluated for their physico-chemical, surface properties, and biodegradability, highlighting the compound's versatility in material science and biochemistry applications (Abdelmotaal Abdelmajeid et al., 2017).

Antimicrobial and Anti-arrhythmic Activities The compound's derivatives have been synthesized and tested for their biological activities. Some derivatives demonstrated significant anti-arrhythmic and antimicrobial activities, illustrating the potential of these compounds in developing new therapeutic agents. The research also delves into the synthesis processes, providing insights into chemical reactions and conditions optimal for achieving high purity and yield of target products, underscoring its significance in medicinal chemistry (H. Abdel‐Aziz et al., 2009).

Biochemical Interactions Further studies have explored the binding characteristics of thiadiazole derivatives to proteins such as human serum albumin (HSA), offering valuable information on pharmacokinetics and drug design. These studies employ spectroscopy and computational methods to understand the molecular interactions, energetics, and structural changes upon binding, which are crucial for designing drugs with optimal efficacy and safety profiles (S. Karthikeyan et al., 2017).

Herbicidal Activities The compound's derivatives have also been investigated for their potential as herbicides, indicating its application in agricultural sciences. These studies contribute to the search for new, more effective, and environmentally friendly herbicidal agents, emphasizing the compound's role in addressing global food security challenges (De-jin Hu et al., 2009).

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve exploring their potential as antimicrobial agents . Further studies could also focus on the development of novel and promising fungicides and bactericides .

properties

IUPAC Name

1-[2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S2/c1-2-5-15-12-16-17-13(22-12)21-8-10(19)18-6-3-9(4-7-18)11(14)20/h2,9H,1,3-8H2,(H2,14,20)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEQQPJAZXFJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(S1)SCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide

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